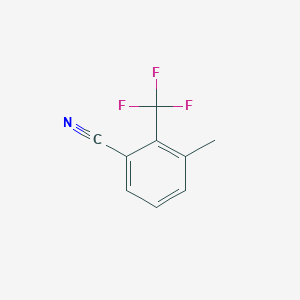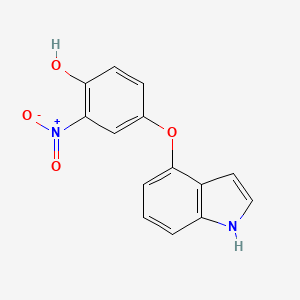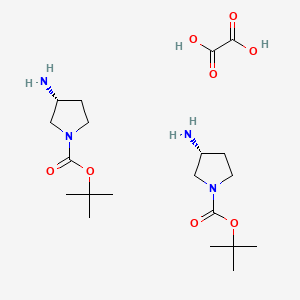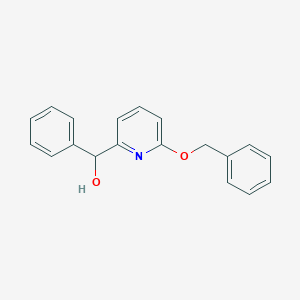![molecular formula C9H5BrClN3 B13885658 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a pyrrolopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolopyridine precursor, followed by the introduction of a nitrile group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H5BrClN3 |
|---|---|
Poids moléculaire |
270.51 g/mol |
Nom IUPAC |
3-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C9H5BrClN3/c1-14-4-6(10)7-8(14)5(2-12)3-13-9(7)11/h3-4H,1H3 |
Clé InChI |
LJPIPZVMYPVSOY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C(=CN=C2Cl)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)


![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)




![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)
![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)


